Isoform Selectivity: Glutaminase C-IN-1 Demonstrates >3-Fold Selectivity for GLS2 Over GLS1, Distinct from GLS1-Selective Comparators
Glutaminase C-IN-1 (Compound 968) exhibits a pan-glutaminase inhibition profile with a moderate (>3-fold) selectivity for the GLS2 isoform over the GLS1 isoform when tested against purified recombinant human enzymes [1]. This selectivity profile stands in direct contrast to BPTES and CB-839, which are highly selective for GLS1. CB-839 exhibits an IC50 of 23–28 nM for GLS1 splice variants but an IC50 of >1 µM for GLS2, representing a >35-fold selectivity for GLS1 [2]. BPTES similarly shows high selectivity for GLS1 over GLS2 .
| Evidence Dimension | Isoform Selectivity Ratio (GLS2/GLS1) |
|---|---|
| Target Compound Data | >3-fold selectivity for GLS2 over GLS1 |
| Comparator Or Baseline | CB-839: >35-fold selectivity for GLS1 over GLS2; BPTES: High selectivity for GLS1 over GLS2 |
| Quantified Difference | Glutaminase C-IN-1 preferentially inhibits GLS2 (moderate selectivity), whereas CB-839 and BPTES preferentially inhibit GLS1 (high selectivity) |
| Conditions | Purified recombinant full-length human GLS (GAC splice variant) and GLS2 in biochemical assays |
Why This Matters
For research involving GLS2-driven cancers (e.g., luminal-subtype breast cancer), GLS1-selective inhibitors such as CB-839 and BPTES are ineffective, making Glutaminase C-IN-1 the appropriate tool compound for these experimental systems.
- [1] Lukey, M.J., Greene, K.S., Erickson, J.W., Wilson, K.F., Cerione, R.A. Liver-Type Glutaminase GLS2 Is a Druggable Metabolic Node in Luminal-Subtype Breast Cancer. Cell Rep. 2019 Oct 1;29(1):76-88.e7. View Source
- [2] Telaglenastat (CB-839) Product Datasheet. MedChemExpress. IC50 values: GLS1 (KGA) = 23 nM, GLS1 (GAC) = 28 nM, GLS2 >1 µM. View Source
